Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate
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Overview
Description
Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromopyrazolo[1,5-A]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of a base and a solvent like toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce more complex biaryl structures .
Scientific Research Applications
Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrazolo[1,5-A]pyridine: A closely related compound with similar structural features but lacking the carboxylate group.
Pyrazolo[1,5-A]pyrimidine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
Uniqueness
Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group allows for further functionalization, making it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromopyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7-2-3-11-12(7)8(10)5-6/h2-5H,1H3 |
InChI Key |
KHXPZVWGIQHYEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=NN2C(=C1)Br |
Origin of Product |
United States |
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